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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butanoic acid

Cat. No.: B175897 Get Quote

A Comprehensive Overview for Chemical Researchers and Pharmaceutical Scientists

Abstract
This technical guide provides an in-depth examination of 4-(Pyridin-2-yl)butanoic acid, a

heterocyclic carboxylic acid derivative with significant utility in medicinal chemistry and

materials science. We will explore its fundamental chemical and physical properties, detail a

validated synthetic protocol, discuss its analytical characterization, and survey its applications

as a versatile building block in drug development and chemical research. This document is

intended to serve as a comprehensive resource for scientists and researchers engaged in work

involving this compound.

Introduction and Nomenclature
4-(Pyridin-2-yl)butanoic acid is a bifunctional organic molecule characterized by a pyridine

ring linked via a four-carbon aliphatic chain to a carboxylic acid moiety. This unique structure,

combining a basic aromatic heterocycle with an acidic functional group, imparts amphoteric

properties and makes it a valuable synthon for creating more complex molecular architectures.

Its ability to act as a linker or a pharmacophoric element has led to its incorporation into a

variety of compounds with potential therapeutic applications.[1]

1.1 IUPAC Name and Chemical Identifiers

The compound is systematically named according to the International Union of Pure and

Applied Chemistry (IUPAC) guidelines.
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IUPAC Name: 4-pyridin-2-ylbutanoic acid[2]

CAS Number: 102879-51-6[2][3][4][5]

PubChem CID: 13737171[2]

Molecular Formula: C₉H₁₁NO₂[2][3]

Molecular Weight: 165.19 g/mol [2][3]

Canonical SMILES: C1=CC=NC(=C1)CCCC(=O)O[2]

InChIKey: HUWVYTTVLDALOP-UHFFFAOYSA-N[2]

Physicochemical Properties
The physical and chemical characteristics of 4-(Pyridin-2-yl)butanoic acid are crucial for its

handling, storage, and application in chemical synthesis. The data presented below are

compiled from predictive models and experimental sources.

Property Value Source

Melting Point 84-85 °C [3]

Boiling Point (Predicted) 303.7 ± 17.0 °C [3]

Density (Predicted) 1.154 ± 0.06 g/cm³ [3]

pKa (Predicted) 4.46 ± 0.10 [3]

Storage Temperature 2-8 °C (under inert gas) [3]

Synthesis and Manufacturing
The synthesis of 4-(pyridin-2-yl)butanoic acid can be achieved through several routes. A

common and reliable method involves the catalytic hydrogenation of a precursor, such as γ-(4-

pyridyl)butyric acid hydrochloride. This method is advantageous due to its high yield and purity

of the final product.

3.1 Representative Synthesis Protocol: Catalytic Hydrogenation
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This protocol describes the synthesis of a related compound, 4-(Piperidin-4-yl)butanoic acid

hydrochloride, from γ-(4-pyridyl)butyric acid hydrochloride, illustrating a common synthetic

strategy involving the modification of the pyridine ring.[6]

Rationale: Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings.

The use of a rhodium on carbon (Rh/C) catalyst is effective for the saturation of the pyridine

ring under moderate temperature and pressure, providing a high-yield pathway to the

corresponding piperidine derivative.[6]

Step-by-Step Methodology:

Reactor Charging: A suitable pressure reactor is charged with 13.5 g (0.067 mol) of γ-(4-

pyridyl)butyric acid hydrochloride (purity ≥99%).[6]

Solvent and Catalyst Addition: 27.0 g of deionized water is added as the solvent, followed by

0.67 g of 5% Rhodium on Carbon (Rh/C) catalyst.[6]

Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and pressurized. The

reaction mixture is heated to 60°C with vigorous stirring.[6]

Monitoring and Completion: The reaction is allowed to proceed for 8 hours, with the progress

monitored by hydrogen uptake or periodic sampling and analysis (e.g., TLC or LC-MS).[6]

Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released.

The reaction mixture is filtered to remove the Rh/C catalyst. The filtrate is then concentrated

under reduced pressure to yield the crude product.

Purification: The resulting solid can be recrystallized from a suitable solvent system (e.g.,

ethanol/ether) to afford the purified product, in this case, γ-(4-piperidyl)butyric acid

hydrochloride, with a reported yield of 97%.[6]

3.2 Synthesis Workflow Diagram
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Caption: Catalytic hydrogenation workflow for pyridine ring saturation.
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Analytical Characterization
To ensure the identity and purity of synthesized 4-(Pyridin-2-yl)butanoic acid, a suite of

analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the

protons and carbons.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-

MS) are used to determine the molecular weight and fragmentation pattern, confirming the

compound's identity and assessing its purity.[7][8]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for

determining the purity of the compound by separating it from any starting materials,

byproducts, or other impurities.

A typical analytical workflow would involve dissolving the sample in a suitable solvent, followed

by analysis using these techniques to generate a comprehensive characterization profile that

validates the product's structure and purity.

Applications in Research and Drug Development
The structural features of 4-(Pyridin-2-yl)butanoic acid make it a valuable building block in

several areas of chemical and pharmaceutical research.

5.1 Intermediate in Pharmaceutical Synthesis: The compound serves as a key intermediate in

the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its dual functionality

allows for sequential or orthogonal chemical modifications. For example, the carboxylic acid

can be converted to an ester or amide, while the pyridine ring can undergo N-alkylation or

substitution reactions. These transformations are fundamental in building diverse chemical

libraries for high-throughput screening.
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5.2 Linker Molecule in Bioconjugation: Derivatives of 4-(Pyridin-2-yl)butanoic acid are used

as crosslinking agents. For instance, N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a

well-known reagent used to link molecules containing primary amines to molecules with

sulfhydryl groups, a common strategy in creating antibody-drug conjugates (ADCs) or attaching

probes to proteins.[9]

5.3 Role in Metabolomics and Biomarker Discovery: Structurally related compounds, such as 4-

oxo-4-(3-pyridyl)butanoic acid, are known metabolites of nicotine and tobacco-specific

nitrosamines.[7][8][10] The study and synthesis of these butanoic acid derivatives are critical

for developing analytical methods to quantify biomarkers of tobacco exposure and to

understand the metabolic pathways of carcinogens.[7][8]

Safety and Handling
While specific toxicological data for 4-(Pyridin-2-yl)butanoic acid is not extensively

documented, it should be handled with the standard precautions for laboratory chemicals.

Based on related structures like butyric acid, appropriate personal protective equipment (PPE)

is mandatory.

Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves

(e.g., nitrile), and a lab coat.[11][12]

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[11][12]

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.[3][13] For long-term stability, storage at 2-8°C

under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, immediately flush the affected area with copious amounts of water and

seek medical attention.[11][12]

Conclusion
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4-(Pyridin-2-yl)butanoic acid is a compound of significant interest due to its versatile chemical

nature and its role as a precursor and building block in medicinal chemistry and materials

science. Its well-defined structure, accessible synthesis, and dual functionality provide a robust

platform for the development of novel molecules with targeted properties. This guide has

provided a foundational understanding of its properties, synthesis, and applications, aiming to

support and facilitate the work of researchers in the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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